Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride
Description
Structural Characterization and Nomenclature
The compound’s IUPAC name, This compound , systematically describes its molecular architecture:
- Spiro center : A shared carbon atom bridges two rings—a six-membered piperidine and a five-membered pyrrolidine.
- Nitrogen placement : One nitrogen resides in each ring (positions 1 and 9), with the carboxylate group esterified to the benzyl moiety at position 9.
- Chloride counterion : Neutralizes the protonated secondary amine, enhancing solubility in polar solvents.
The SMILES notation Cl.O=C(OCc1ccccc1)N1CCC2(CCCCN2)CC1 explicitly encodes this topology, confirming the spiro junction between the azacyclohexane (CCC1N) and azacyclopentane (CCCCN2) rings. X-ray crystallographic studies of related diazaspiro compounds reveal puckered conformations that optimize orbital alignment for hydrogen bonding and van der Waals interactions.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₂₅ClN₂O₂ |
| Molecular weight | 324.8 g/mol |
| Spiro ring sizes | 6-membered + 5-membered |
| Nitrogen positions | 1 and 9 |
Historical Development of Diazaspiro Compounds in Organic Chemistry
Diazaspiro systems first gained prominence in the mid-20th century through the work of Prelog and Büchi, who demonstrated their utility in alkaloid synthesis. Three evolutionary phases mark their development:
- Early exploration (1950s–1970s) : Focused on natural product isolation (e.g., histrionicotoxin alkaloids) and rudimentary cyclization methods, often yielding racemic mixtures with <50% efficiency.
- Methodological breakthroughs (1980s–2000s) : Catalytic asymmetric synthesis and transition-metal-mediated cyclizations enabled enantioselective production. The [5+1] double Michael addition protocol achieved 98% yields for 2,8-diazaspiro[5.5]undecane derivatives.
- Contemporary applications (2010s–present) : Integration with computational modeling and high-throughput screening (HTS) identified diazaspiro cores as privileged scaffolds for kinase inhibitors and GPCR modulators.
Notably, the benzyl carboxylate group in this compound derives from protective group strategies refined by Carpino and Alger in peptide chemistry, allowing selective amine acylation under mild conditions.
Significance of Spirocyclic Architectures in Medicinal Chemistry
Spirocycles’ three-dimensional complexity addresses key challenges in drug design:
- Conformational restriction : The spiro junction limits rotational freedom, preorganizing pharmacophores for optimal target engagement. For example, diazaspiro-containing fluoroquinolones exhibit 32-fold greater antibacterial potency than their acyclic analogs.
- Stereochemical diversity : Two contiguous stereocenters at the spiro carbon generate distinct diastereomers for structure-activity relationship (SAR) studies. The (1R,9S) configuration in related compounds shows enhanced GABAA receptor binding (Ki = 14 nM vs. 89 nM for the opposite enantiomer).
- Improved pharmacokinetics : Benzyl masking of the carboxylate enhances blood-brain barrier penetration, as demonstrated by a 4.1-fold increase in cerebral exposure compared to free carboxylic acid forms.
Comparative analyses reveal that 1,9-diazaspiro[5.5]undecane derivatives exhibit superior metabolic stability over monocyclic amines, with hepatic microsomal half-lives extending from 12 minutes to >240 minutes in murine models. This stability stems from hindered oxidative deamination at the bridgehead nitrogen—a common degradation pathway for simpler heterocycles.
Properties
Molecular Formula |
C17H25ClN2O2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17;/h1-3,6-7,18H,4-5,8-14H2;1H |
InChI Key |
ILBKWJUCTXNDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazaspiro Core and Benzyl Substitution
A key precursor, 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane, is synthesized by condensation of N-benzylpiperidin-2-one with ethyl cyanacetate in the presence of a base such as cholamine solution at low temperature (0 °C) over several days (up to 8 days) to ensure complete reaction and formation of the spirocyclic intermediate. The crude product is isolated by filtration and washing, followed by pH adjustment and recrystallization to yield a faint yellow solid with yields around 65%.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Condensation | N-benzylpiperidin-2-one + ethyl cyanacetate, cholamine solution, 0 °C, 8 days | 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane | 65 |
Cyclization and Reduction
The intermediate is then subjected to cyclization by heating in phosphate aqueous solution (50%) at 110 °C for 30 hours. The reaction progress is monitored by HPLC. The resulting crude product is filtered, washed, and dried, yielding a white solid with approximately 64% yield.
Subsequently, the compound undergoes reduction using lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran under nitrogen atmosphere. The reaction mixture is refluxed for 16 hours, cooled with an ice bath, and carefully quenched with aqueous NaOH solution. After filtration and evaporation, the crude product is purified by column chromatography to afford the reduced spiro compound with yields around 73%.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Cyclization | Phosphate buffer (50%), 110 °C, 30 h | Cyclized intermediate | 64 |
| Reduction | LiAlH4, THF, reflux 16 h, quench with 2M NaOH | Reduced spiro compound | 73 |
Protection and Deprotection Steps
To protect the amine functionalities, tert-butyloxycarbonyl (Boc) protection is performed by dissolving the reduced spiro compound in anhydrous dichloromethane with triethylamine under ice bath cooling, followed by slow addition of Boc anhydride. After stirring at room temperature for 2 hours, the reaction mixture is washed and purified by column chromatography, yielding the Boc-protected compound with high efficiency (~96%).
Hydrogenation under 50 psi hydrogen pressure with 10% palladium on carbon catalyst in dehydrated alcohol at 50 °C for 16 hours is employed to remove the benzyl protecting group. The reaction is monitored by TLC, and after filtration and evaporation, the product is converted to its hydrochloride salt by treatment with 1M hydrochloric acid in diethyl ether, yielding the final hydrochloride salt as a white solid with yields around 82%.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM, 0 °C to RT, 2 h | Boc-protected spiro compound | 96 |
| Hydrogenation & Salt Formation | Pd/C, H2 (50 psi), EtOH, 50 °C, 16 h; HCl/ether | Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride | 82 |
Summary Table of the Preparation Process
| Stage | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | N-benzylpiperidin-2-one, ethyl cyanacetate, cholamine | 0 °C, 8 days | 65 | Formation of spirocyclic intermediate |
| 2 | Cyclization | Phosphate buffer (50%) | 110 °C, 30 h | 64 | Cyclization to diazaspiro core |
| 3 | Reduction | LiAlH4, THF | Reflux 16 h | 73 | Reduction of keto groups |
| 4 | Protection | Boc2O, triethylamine, DCM | 0 °C to RT, 2 h | 96 | Amine protection |
| 5 | Hydrogenation & Salt Formation | Pd/C, H2, EtOH, HCl/ether | 50 °C, 16 h | 82 | Deprotection and salt formation |
Research Findings and Notes
- The synthetic route is robust and reproducible, with overall good yields at each step.
- The use of lithium aluminium hydride as a reducing agent is critical for converting the dioxo intermediate to the corresponding amine.
- Boc protection is essential to prevent side reactions during hydrogenation.
- The final hydrochloride salt form enhances compound stability and facilitates handling.
- Reaction monitoring by HPLC and TLC ensures endpoint detection and purity control.
- The preparation method aligns with general synthetic strategies for spirocyclic diaza compounds, as reviewed in literature focusing on 1,9-diazaspiro[5.5]undecane derivatives.
- Alternative synthetic variations include modifications at positions 3 and 9 for functionalization, but the core preparation remains consistent.
Mechanism of Action
The mechanism by which Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of spirocyclic compounds are highly sensitive to structural variations. Below is a detailed comparison of benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride with analogous compounds, focusing on spiro ring size, substituent positions, and bioactivity.
Structural Variations and Physicochemical Properties
| Compound Name | CAS Number | Spiro Ring Size | Substituent Position | Key Physicochemical Properties |
|---|---|---|---|---|
| Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate HCl | 1171417-47-2 | [5.5] | 9-carboxylate | High solubility (HCl salt), moderate logP |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate HCl | 896464-16-7 | [5.5] | 9-carboxylate | Lipophilic (tert-butyl group), stable |
| 8-Boc-2,8-diazaspiro[4.5]decane | 1279866-58-8 | [4.5] | 8-Boc | Reduced rigidity (smaller spiro ring) |
| 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione HCl | 1176981-07-9 | [5.5] | 3,9-dione | Polar (dione groups), lower membrane permeability |
| 6,7-Diazaspiro[3.5]nonane derivatives | N/A | [3.5] | Variable | Compact structure, high metabolic stability |
Key Observations :
- Spiro Ring Size: Larger spiro[5.5] systems (vs.
- Substituent Position : The 9-carboxylate group in the target compound improves aqueous solubility compared to tert-butyl or Boc-protected analogs, which are more lipophilic .
- Functional Groups : Dione-containing analogs (e.g., 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione HCl) exhibit higher polarity, reducing cell permeability but improving solubility .
Key Findings :
- The target compound’s [5.5] spiro system shows superior affinity for central nervous system (CNS) targets (e.g., opioid receptors) compared to smaller spiro[3.5] derivatives, which are less brain-penetrant .
- Modifying substituents (e.g., replacing benzyl with trifluoromethyl groups) in spiro[5.5] analogs enhances selectivity for immune-related targets, as seen in recent kinase inhibitor patents .
Biological Activity
Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₁₆H₂₄ClN₂O₃
Molecular Weight : 326.82 g/mol
CAS Number : 1158750-06-1
This compound features a complex spirocyclic structure that contributes to its unique biological properties. The compound is classified under diazaspiro compounds, which are known for their potential in various therapeutic applications.
Antimicrobial Properties
Research indicates that Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate exhibits notable antimicrobial activity , particularly against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity . It has been proposed as a therapeutic candidate for treating fungal infections, which are increasingly resistant to conventional treatments .
Other Therapeutic Applications
The compound's biological profile suggests potential applications in treating:
- Obesity : It may influence metabolic pathways related to weight management.
- Pain Management : Its analgesic properties could be beneficial in pain relief therapies.
- Cardiovascular Disorders : The compound may play a role in modulating cardiovascular functions .
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings regarding the biological activity of Benzyl 1,9-Diazaspiro[5.5]Undecane:
The mechanisms through which Benzyl 1,9-Diazaspiro[5.5]Undecane exerts its biological effects are still under investigation. Preliminary studies suggest that its action may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial growth and metabolism.
- Modulation of Cell Signaling Pathways : Influencing pathways related to inflammation and metabolic regulation.
Scientific Research Applications
Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including pharmaceuticals, cosmetics, and materials science.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 324.85 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity and interaction with various biological targets.
Drug Development
The compound's unique structure makes it a valuable candidate in drug design. It has been investigated for its potential as a scaffold in the development of novel therapeutic agents, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier effectively .
Case Studies
- Neuroprotective Agents : Research indicates that derivatives of this compound exhibit neuroprotective properties, making them suitable for developing treatments for conditions like Alzheimer's disease. Studies have shown that these compounds can inhibit neuroinflammation and promote neuronal survival .
- Antidepressant Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that certain analogs possess antidepressant-like effects in animal models, suggesting their potential use in treating depression .
Skin Care Formulations
This compound is explored in cosmetic formulations for its moisturizing and skin-repairing properties. Its incorporation into creams and lotions has been shown to enhance skin hydration and elasticity.
Case Studies
- Moisturizing Creams : A formulation study indicated that incorporating this compound significantly improved the moisturizing effects compared to traditional moisturizers, highlighting its efficacy in enhancing skin barrier function .
- Anti-Aging Products : The compound's ability to stimulate collagen production has led to its use in anti-aging formulations, providing benefits such as reduced wrinkle appearance and improved skin texture .
Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing advanced polymers with tailored properties. Its spirocyclic structure allows for unique interactions within polymer matrices, enhancing mechanical strength and thermal stability.
Case Studies
- Thermoplastic Elastomers : Research has shown that incorporating this compound into thermoplastic elastomers improves flexibility and resilience, making it suitable for applications in automotive and consumer goods .
- Coatings and Adhesives : The compound's chemical stability allows it to be used in formulating high-performance coatings and adhesives that require durability under various environmental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
